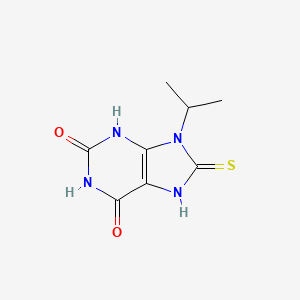
Octyl 4-hydroxy-3-methoxy-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-hydroxy-3-methoxy-benzoate: is an organic compound with the molecular formula C16H24O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in the formulation of sunscreens and other cosmetic products, where it acts as a UV filter.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-hydroxy-3-methoxy-benzoate typically involves the esterification of vanillic acid (4-hydroxy-3-methoxy-benzoic acid) with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Esterification: The primary reaction for the synthesis of Octyl 4-hydroxy-3-methoxy-benzoate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield vanillic acid and octanol.
Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions:
Esterification: Sulfuric acid or hydrochloric acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Vanillic acid and octanol.
Oxidation: Quinones derived from the benzene ring.
Applications De Recherche Scientifique
Chemistry: Octyl 4-hydroxy-3-methoxy-benzoate is used as a model compound in studies involving esterification and hydrolysis reactions. It is also used in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxyl group on the benzene ring.
Medicine: this compound is investigated for its potential use in drug delivery systems, particularly in formulations that require UV protection.
Industry: The compound is widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products. It helps in protecting the skin from harmful UV radiation.
Mécanisme D'action
The primary mechanism of action of Octyl 4-hydroxy-3-methoxy-benzoate in sunscreens involves the absorption of UV radiation. The compound absorbs UVB radiation and converts it into less harmful energy, thereby protecting the skin from sunburn and other UV-induced damage. The hydroxyl and methoxy groups on the benzene ring play a crucial role in the absorption of UV radiation.
Comparaison Avec Des Composés Similaires
Ethylhexyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with an ethylhexyl group instead of an octyl group.
Methyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with a methyl group instead of an octyl group.
Butyl 4-hydroxy-3-methoxy-benzoate: Similar structure but with a butyl group instead of an octyl group.
Uniqueness: Octyl 4-hydroxy-3-methoxy-benzoate is unique due to its longer alkyl chain (octyl group), which provides better solubility in oils and enhances its effectiveness as a UV filter in cosmetic formulations. The longer chain also contributes to its stability and lower volatility compared to shorter-chain analogs.
Propriétés
Numéro CAS |
5438-62-0 |
|---|---|
Formule moléculaire |
C16H24O4 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
octyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)13-9-10-14(17)15(12-13)19-2/h9-10,12,17H,3-8,11H2,1-2H3 |
Clé InChI |
CITHDNJMIRGMHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)



![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)

![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)


![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
